molecular formula C19H13N3O3 B5830679 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide

Cat. No. B5830679
M. Wt: 331.3 g/mol
InChI Key: PIDWWCQRILDJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. QNZ has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects. In

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide has been extensively studied for its potential therapeutic applications in various diseases. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide has been shown to have immunomodulatory effects by regulating the differentiation and function of immune cells.

Mechanism of Action

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide exerts its effects by inhibiting the activity of the transcription factor NF-κB, which plays a crucial role in the regulation of inflammation, cell survival, and immune response. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide binds to the DNA-binding domain of NF-κB and prevents its translocation to the nucleus, thereby inhibiting the expression of NF-κB target genes.
Biochemical and Physiological Effects:
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide has been shown to have a range of biochemical and physiological effects. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide also induces apoptosis in cancer cells and inhibits tumor growth. Furthermore, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide regulates the differentiation and function of immune cells, which play a crucial role in the immune response.

Advantages and Limitations for Lab Experiments

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide has several advantages for lab experiments. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide is a small molecule inhibitor that can be easily synthesized and has high solubility in aqueous solutions. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide has also been extensively studied and has a well-established mechanism of action. However, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide has some limitations for lab experiments. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide has low selectivity for NF-κB and can inhibit the activity of other transcription factors. Furthermore, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide has poor stability in biological fluids and can undergo rapid metabolism and clearance.

Future Directions

There are several future directions for the study of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide. One potential application of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide can also be used as a potential therapeutic agent for cancer. Furthermore, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide can be used to study the role of NF-κB in various biological processes and diseases. There is also a need for the development of more selective inhibitors of NF-κB that can overcome the limitations of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide.

Synthesis Methods

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide involves the reaction of 8-aminoquinoline with phthalic anhydride in the presence of acetic anhydride and sulfuric acid to form an intermediate compound. The intermediate compound is then reacted with N-chlorosuccinimide to form the final product, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide. The synthesis method of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide is relatively simple and can be easily scaled up for large-scale production.

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-quinolin-8-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c23-16(21-15-9-3-5-12-6-4-10-20-17(12)15)11-22-18(24)13-7-1-2-8-14(13)19(22)25/h1-10H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDWWCQRILDJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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